molecular formula C26H27N5O4S2 B2930900 N-(furan-2-ylmethyl)-4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 422292-71-5

N-(furan-2-ylmethyl)-4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2930900
CAS RN: 422292-71-5
M. Wt: 537.65
InChI Key: OVZILUIILZTFRL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H27N5O4S2 and its molecular weight is 537.65. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves coupling reactions, electrophilic substitution, and nucleophilic substitution, showcasing the compound's reactivity and potential for creating a variety of derivatives with possibly distinct biological activities. For instance, the synthesis of similar quinazoline derivatives involves coupling amines with carbonyl compounds, followed by reactions with sulfur-containing reagents to introduce thiazole groups, highlighting methodologies for generating compounds with potential antimicrobial activities (El’chaninov & Aleksandrov, 2017).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazoline derivatives. Compounds synthesized from key intermediates demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Another study found that furothiazolo pyrimido quinazolinones displayed excellent growth inhibition of bacteria and fungi, further supporting the antimicrobial potential of quinazoline derivatives (Abu‐Hashem, 2018).

Anti-tubercular and Antifungal Properties

Quinazoline derivatives have also been synthesized and evaluated for their anti-tubercular and antifungal activities. A study on tetrahydropyrimidine–isatin hybrids demonstrated potential antibacterial, antifungal, and anti-tubercular properties, suggesting the compound's relevance in addressing various infectious diseases (Akhaja & Raval, 2012).

Inhibition of NQO2 Enzyme

The inhibition of the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment, has been studied using furan-amidine analogues. These studies help in understanding the structural activity relationships and potential therapeutic applications of such compounds (Alnabulsi et al., 2018).

Structural and Vibrational Studies

Research on the structural and vibrational properties of related compounds provides insight into their chemical behavior and potential interactions with biological targets. For example, DFT studies and vibrational spectroscopy have been used to analyze the properties of triazoloquinazolinones, shedding light on their stability and reactivity (Sun et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S2/c32-22(30-25-27-11-13-36-25)16-37-26-29-21-6-2-1-5-20(21)24(34)31(26)15-17-7-9-18(10-8-17)23(33)28-14-19-4-3-12-35-19/h1-6,11-13,17-18H,7-10,14-16H2,(H,28,33)(H,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZILUIILZTFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

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